

# IAG933: A Potent Chemical Probe for Interrogating the Hippo Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |
|----------------------|-----------|-----------|--|
| Compound Name:       | IAG933    |           |  |
| Cat. No.:            | B10862049 | Get Quote |  |

An In-depth Technical Guide for Researchers and Drug Development Professionals

## Introduction

The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is a key driver in the development and progression of various solid tumors. A central event in this pathway is the protein-protein interaction (PPI) between the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ) with the TEA domain (TEAD) family of transcription factors (TEAD1-4). This interaction is essential for mediating the oncogenic functions of YAP/TAZ.

**IAG933** is a first-in-class, orally bioavailable small molecule inhibitor that directly targets and disrupts the YAP/TAZ-TEAD PPI.[1][2][3] Developed by Novartis, **IAG933** has emerged as a potent and selective chemical probe for studying the Hippo pathway and as a potential therapeutic agent for cancers with Hippo pathway alterations.[1] This technical guide provides a comprehensive overview of **IAG933**, including its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols for its use in research settings.

## **Mechanism of Action**

**IAG933** functions by directly binding to the  $\Omega$ -loop pocket of TEAD transcription factors, the primary interface for their interaction with YAP and TAZ.[4] This competitive binding prevents the formation of the YAP/TAZ-TEAD transcriptional complex, leading to the eviction of YAP from



chromatin.[5][6] The disruption of this complex inhibits the transcription of downstream target genes, such as CCN1, ANKRD1, and CCN2, which are involved in cell proliferation and survival.[4] Consequently, **IAG933** treatment leads to the suppression of tumor cell growth and induction of apoptosis in cancer cells dependent on Hippo pathway signaling.[3][7]

# Signaling Pathway and Mechanism of IAG933 Action

The following diagram illustrates the canonical Hippo signaling pathway and the mechanism by which IAG933 inhibits YAP/TAZ-TEAD-mediated transcription.



Click to download full resolution via product page

Caption: Hippo Signaling Pathway and IAG933 Mechanism.

# **Quantitative Data**

The following tables summarize the key quantitative data for **IAG933** from various preclinical and clinical studies.

## **Table 1: In Vitro Activity of IAG933**



| Parameter                                      | Cell Line(s)            | Value      | Reference(s) |
|------------------------------------------------|-------------------------|------------|--------------|
| IC50 (TEAD Target<br>Gene Inhibition)          | MSTO-211H, NCI-<br>H226 | 11 - 26 nM | [4]          |
| GI50 (Cell<br>Proliferation)                   | Mesothelioma cell lines | 13 - 91 nM | [7]          |
| IC50 (YAP Reporter<br>Gene Expression)         | NCI-H2052               | 0.048 μΜ   | [3]          |
| IC50 (Avi-human<br>TEAD4217-434<br>inhibition) | N/A                     | 9 nM       | [3][7]       |

# Table 2: In Vivo Activity and Pharmacokinetics of IAG933

| Parameter                                         | Animal Model                    | Value        | Reference(s) |
|---------------------------------------------------|---------------------------------|--------------|--------------|
| In vivo blood IC50<br>(Target Gene<br>Inhibition) | MSTO-211H<br>subcutaneous tumor | 64 nM        | [4]          |
| AUC24 (3 mg/kg)                                   | Rat                             | 668 ng⋅h/mL  | [8]          |
| AUC24 (10 mg/kg)                                  | Rat                             | 1100 ng∙h/mL | [8]          |
| AUC24 (20 mg/kg)                                  | Rat                             | 2400 ng⋅h/mL | [8]          |
| AUC24 (30 mg/kg)                                  | Rat                             | 3600 ng⋅h/mL | [8]          |

# Table 3: Clinical Efficacy of IAG933 (Phase I study - NCT04857372)



| Parameter                        | Patient Population                                           | Value                                                        | Reference(s) |
|----------------------------------|--------------------------------------------------------------|--------------------------------------------------------------|--------------|
| Objective Response<br>Rate (ORR) | Pleural Mesothelioma<br>(300/400 mg<br>continuous qd dosing) | 16.6% (5 out of 30 patients with confirmed partial response) | [2]          |
| Maximum Tolerated Dose (MTD)     | Advanced solid tumors                                        | 300 mg continuous qd schedule                                | [2]          |

## **Experimental Protocols**

This section provides detailed methodologies for key experiments involving IAG933.

## **MSTO-211H Xenograft Model**

This protocol describes the establishment and use of a subcutaneous xenograft model of human malignant pleural mesothelioma to evaluate the in vivo efficacy of **IAG933**.

#### Materials:

- MSTO-211H human mesothelioma cell line
- RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
- Matrigel
- Phosphate-Buffered Saline (PBS)
- 6-week-old female BALB/c nude mice
- IAG933 (formulation for oral gavage; specific vehicle not publicly available)
- · Digital calipers

#### Procedure:

 Culture MSTO-211H cells in RPMI-1640 supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.



- Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of Matrigel and PBS.
- Subcutaneously inject 1 x 10<sup>6</sup> MSTO-211H cells in a volume of 200  $\mu$ L into the right flank of each mouse.
- Monitor tumor growth by measuring tumor volume with digital calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
- When tumors reach an average volume of 100-150 mm<sup>3</sup>, randomize the mice into treatment and vehicle control groups.
- Administer IAG933 or vehicle control daily via oral gavage at the desired dose(s).
- Continue treatment for the specified duration (e.g., 2-4 weeks).
- Monitor tumor volume and body weight regularly throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, gene expression).

## RT-qPCR for TEAD Target Gene Expression

This protocol details the measurement of TEAD target gene expression in cells or tumor tissue following treatment with **IAG933**.

#### Materials:

- RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
- · Reverse transcription kit
- SYBR Green-based qPCR master mix
- qPCR instrument
- Primers for target genes (CCN1, ANKRD1, CCN2) and a housekeeping gene (e.g., GAPDH).

Primer Sequences (Human):



| Gene   | Forward Primer                                                   | Reverse Primer                                                            | Source             |
|--------|------------------------------------------------------------------|---------------------------------------------------------------------------|--------------------|
| CCN1   | GGAAAAGGCAGCTC<br>ACTGAAGC                                       | GGAGATACCAGTTC<br>CACAGGTC                                                | OriGene (HP205410) |
| ANKRD1 | CGACTCCTGATTAT<br>GTATGGCGC                                      | GCTTTGGTTCCATT<br>CTGCCAGTG                                               | OriGene (HP210849) |
| CCN2   | (Commercially available primers can be used, e.g., from OriGene) | (Commercially<br>available primers can<br>be used, e.g., from<br>OriGene) | N/A                |

#### Procedure:

- Treat cells in culture with IAG933 or vehicle control for the desired time. For tumor tissue,
   collect samples from the xenograft study.
- Extract total RNA from cells or homogenized tumor tissue using an RNA extraction kit according to the manufacturer's instructions.
- Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- Perform qPCR using a SYBR Green-based master mix with primers for the target genes and a housekeeping gene for normalization.
- Set up the qPCR reaction as follows (example for a 20 μL reaction):
  - 10 μL 2x SYBR Green Master Mix
  - $\circ$  1  $\mu$ L Forward Primer (10  $\mu$ M)
  - 1 μL Reverse Primer (10 μΜ)
  - 2 μL cDNA
  - 6 μL Nuclease-free water



- Run the qPCR program with appropriate cycling conditions (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
- Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

## **Cell Viability Assay**

This protocol describes a method to assess the effect of **IAG933** on the proliferation of cancer cell lines.

#### Materials:

- Malignant mesothelioma cell lines (e.g., MSTO-211H, NCI-H226)
- Appropriate cell culture medium and supplements
- 96-well plates
- IAG933
- Cell viability reagent (e.g., CellTiter-Glo®, Promega)
- Plate reader

#### Procedure:

- Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
- Prepare a serial dilution of IAG933 in the cell culture medium.
- Remove the existing medium from the wells and add the medium containing different concentrations of IAG933 or vehicle control.
- Incubate the plates for 72 hours at 37°C.
- Add the cell viability reagent to each well according to the manufacturer's instructions.



- Incubate for the recommended time to allow the signal to stabilize.
- Measure the luminescence or fluorescence using a plate reader.
- Calculate the half-maximal growth inhibition (GI50) values by plotting the percentage of cell viability against the log concentration of IAG933 and fitting the data to a dose-response curve.

# **Experimental Workflow and Logical Relationships**

The following diagrams illustrate a typical experimental workflow for evaluating **IAG933** and the logical relationship between its mechanism and downstream effects.



Click to download full resolution via product page

Caption: IAG933 Evaluation Workflow.





Click to download full resolution via product page

Caption: Logical Flow of IAG933's Cellular Effects.

### Conclusion

IAG933 is a valuable tool for researchers studying the Hippo signaling pathway. Its high potency and selectivity for the YAP/TAZ-TEAD interaction allow for precise interrogation of this critical oncogenic axis. The data and protocols presented in this guide provide a solid foundation for utilizing IAG933 in both in vitro and in vivo settings. While the Phase I clinical trial for IAG933 has been halted, the compound remains a significant chemical probe for preclinical research and a cornerstone for the development of future generations of YAP/TAZ-TEAD inhibitors. Further investigation into the nuances of its activity and potential combination therapies will continue to advance our understanding of Hippo pathway-driven cancers and inform the development of novel therapeutic strategies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. cn.sinobiological.com [cn.sinobiological.com]
- 2. IAG933 Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. origene.com [origene.com]
- 5. Direct and selective pharmacological disruption of the YAP-TEAD interface by IAG933 inhibits Hippo-dependent and RAS-MAPK-altered cancers PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IAG933, an oral selective YAP1-TAZ/pan-TEAD protein-protein interaction inhibitor (PPIi) with pre-clinical activity in monotherapy and combinations with MAPK inhibitors - OAK Open Access Archive [oak.novartis.com]
- 7. thno.org [thno.org]



- 8. sinobiological.com [sinobiological.com]
- To cite this document: BenchChem. [IAG933: A Potent Chemical Probe for Interrogating the Hippo Signaling Pathway]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10862049#iag933-as-a-chemical-probe-for-hipposignaling]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com